Product packaging for (2-Amino-4-iodophenyl)methanol(Cat. No.:CAS No. 1260903-21-6)

(2-Amino-4-iodophenyl)methanol

Cat. No.: B13093797
CAS No.: 1260903-21-6
M. Wt: 249.05 g/mol
InChI Key: WRPDTVXVPSNORZ-UHFFFAOYSA-N
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Description

(2-Amino-4-iodophenyl)methanol is a biochemical reagent intended for research applications and is not approved for human or veterinary diagnostic or therapeutic use. This compound, with the molecular formula C7H8INO and a molecular weight of 249.05 g/mol, features a benzyl alcohol group and both amino and iodine substituents on its aromatic ring . This unique structure makes it a valuable intermediate in synthetic organic chemistry. The presence of multiple functional groups allows for diverse chemical transformations; the iodine atom is amenable to metal-catalyzed cross-coupling reactions, the amino group can be functionalized, and the alcohol can be oxidized or esterified. Researchers can utilize this compound as a versatile building block for the synthesis of more complex molecules, including potential pharmaceuticals, ligands for catalysts, and materials with specialized properties. The SMILES notation for this compound is OCC1=CC=C(I)C(N)=C1 . For research use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8INO B13093797 (2-Amino-4-iodophenyl)methanol CAS No. 1260903-21-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1260903-21-6

Molecular Formula

C7H8INO

Molecular Weight

249.05 g/mol

IUPAC Name

(2-amino-4-iodophenyl)methanol

InChI

InChI=1S/C7H8INO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4,9H2

InChI Key

WRPDTVXVPSNORZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)N)CO

Origin of Product

United States

Synthetic Methodologies for 2 Amino 4 Iodophenyl Methanol and Its Precursors

Strategies for the Preparation of ortho-Aminobenzyl Alcohol Scaffolds

The ortho-aminobenzyl alcohol core is a versatile building block in the synthesis of a variety of nitrogen-containing heterocycles, such as quinolines and quinazolines. researchgate.netorganic-chemistry.orgresearchgate.netresearchgate.netthieme-connect.comoaepublish.com Its preparation can be achieved through several reliable methods, primarily involving the reduction of readily available starting materials or the specific functionalization of aromatic precursors.

Reduction of ortho-Aminobenzoic Acid Derivatives and Related Synthons

A primary and well-established route to ortho-aminobenzyl alcohols involves the reduction of the carboxylic acid or ester functionality of ortho-aminobenzoic acid (anthranilic acid) and its derivatives. Similarly, the simultaneous reduction of a nitro group and another reducible moiety, such as an aldehyde, on the benzene (B151609) ring provides a direct entry to this scaffold.

One classic method is the electrochemical reduction of anthranilic acid. This procedure, outlined in Organic Syntheses, utilizes lead electrodes in a sulfuric acid medium to yield o-aminobenzyl alcohol. orgsyn.org While effective, this method requires specialized electrochemical equipment.

Table 1: Reduction of Anthranilic Acid to o-Aminobenzyl Alcohol
Starting MaterialReagents and ConditionsProductYieldReference
Anthranilic acid15% H₂SO₄, Pb cathode, 10-12 A, 20-30°Co-Aminobenzyl alcohol69-78% orgsyn.org

Alternatively, chemical reducing agents offer a more common laboratory approach. Lithium aluminum hydride (LiAlH₄) is a powerful reductant capable of converting anthranilic acid to o-aminobenzyl alcohol. orgsyn.org

Another significant pathway starts from ortho-nitro-substituted precursors. For instance, 2-nitrobenzaldehydes can be catalytically hydrogenated to furnish 2-aminobenzyl alcohols. This transformation achieves the reduction of both the nitro and aldehyde groups in a single step. A Japanese patent describes the hydrogenation of various substituted 2-nitrobenzaldehydes, including 4-iodo-2-nitrobenzaldehyde (B3191990), in the presence of a metal catalyst like palladium, platinum, or Raney nickel, to produce the corresponding 2-aminobenzyl alcohols in high yield. google.com This method is particularly relevant as it directly constructs a precursor to the target molecule.

Table 2: Hydrogenation of Substituted 2-Nitrobenzaldehydes
Starting MaterialCatalystReaction ConditionsProductReference
2-NitrobenzaldehydesPd, Pt, or NiH₂, 10-150°C, 2-200 kg/cm ²2-Aminobenzyl alcohols google.com
4-Nitrobenzyl alcoholHydrazine (B178648) hydrate, Raney nickelMethanol, 70°C4-Aminobenzyl alcohol google.com

Furthermore, the selective oxidation of the methyl group of a nitrotoluene followed by reduction, or the reduction of a nitro group on a benzyl (B1604629) alcohol, are also viable strategies. For example, 4-nitrobenzyl alcohol can be reduced to 4-aminobenzyl alcohol using a hydrazine hydrate-Raney nickel system. google.com

Regioselective Functionalization of Phenylmethanol and Anilino Precursors

Building the ortho-aminobenzyl alcohol scaffold can also be accomplished by introducing the required functional groups onto a pre-existing aromatic ring. These methods rely on directing group effects to achieve the desired ortho regioselectivity.

A notable example is the ortho-specific hydroxyalkylation of anilines. By converting a secondary aniline (B41778), such as N-methylaniline, into an N-methylanilinochlorophenylborane intermediate, it can react with various aldehydes to yield the corresponding ortho-hydroxyalkylanilines. This process circumvents the need for strongly basic conditions typically associated with ortho-lithiation. cdnsciencepub.com This methodology provides a route to N-substituted ortho-aminobenzyl alcohols, which can be valuable intermediates.

Table 3: ortho-Hydroxyalkylation of N-Methylaniline
Aniline DerivativeAldehydeConditionsProductYieldReference
N-MethylanilineCinnamaldehyde1. BCl₃2. CinnamaldehydeN-Methyl-2-(1-hydroxy-3-phenylallyl)aniline71% cdnsciencepub.com

The chemoselective oxidation of various substituted 2-aminobenzyl alcohols to the corresponding aldehydes has also been studied, highlighting the stability and reactivity of the aminobenzyl alcohol moiety. d-nb.info

Approaches for Regioselective Iodination of Aromatic Systems

The introduction of an iodine atom at a specific position on an aromatic ring is a critical step in the synthesis of (2-Amino-4-iodophenyl)methanol. The directing effects of the amino and hydroxymethyl (or its precursor) groups play a crucial role in determining the outcome of the iodination reaction.

Electrophilic Aromatic Iodination Techniques

Electrophilic aromatic substitution is a direct method for the iodination of activated aromatic rings like anilines and phenols. The amino group is a strong activating, ortho-, para-directing group. Therefore, direct iodination of an aniline derivative will typically yield a mixture of ortho- and para-iodinated products.

Various reagents and conditions have been developed for the iodination of anilines. Molecular iodine (I₂) in the presence of an oxidizing agent or a base is a common method. The I₂/DMSO system is a sustainable approach for various transformations, including iodination. nih.gov Another effective system for the para-iodination of aniline derivatives involves the use of molecular iodine in a pyridine/dioxane mixture at low temperatures. mdpi.com The choice of solvent and reagents can influence the regioselectivity of the reaction.

Table 4: Electrophilic Iodination of Aromatic Compounds
Substrate TypeReagentsConditionsKey FeatureReference
Aniline derivativesI₂, Pyridine/Dioxane0°CSelective para-iodination mdpi.com
AlcoholsNaBH₄, I₂1,4-Dioxane, 60°CIodination of benzylic alcohols ccspublishing.org.cn
Aryl methyl ketonesI₂/DMSOAcidic mediumα-Iodination followed by Kornblum oxidation nih.gov

Directed ortho-Metalation and Halogenation Protocols

For more precise regiocontrol, directed ortho-metalation (DoM) is a powerful strategy. This technique utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophilic iodine source, such as molecular iodine, to install the iodine atom with high regioselectivity.

Functional groups like amides, carbamates, and even protected alcohols can serve as effective DMGs. For the synthesis of this compound, one could envision a strategy where a protected aminobenzyl alcohol is subjected to DoM. The directing group would guide lithiation to the desired position, followed by quenching with iodine.

Convergent and Divergent Synthesis Pathways for this compound

The synthesis of this compound can be approached through both convergent and divergent strategies, which offer different advantages in terms of efficiency and the ability to generate analogues.

A convergent synthesis involves the preparation of key fragments of the target molecule separately, which are then combined in the later stages of the synthesis. For this compound, a clear convergent route emerges from the methodology described in a Japanese patent. google.com

Step 1: Synthesis of 4-iodo-2-nitrobenzaldehyde. This intermediate contains the correct substitution pattern for the final product.

Step 2: One-pot reduction of both the nitro and aldehyde functionalities of 4-iodo-2-nitrobenzaldehyde. This can be achieved through catalytic hydrogenation using catalysts such as palladium, platinum, or Raney nickel. google.com This step simultaneously generates the required amino and hydroxymethyl groups, directly yielding the target molecule, this compound.

A divergent synthesis , in contrast, begins with a common starting material that is elaborated through different reaction pathways to produce a variety of related compounds. researchgate.netbohrium.comnih.gov This approach is valuable for structure-activity relationship studies. A possible divergent synthesis for this compound and its isomers could start from ortho-aminobenzyl alcohol or para-iodoaniline.

Pathway A (starting from o-aminobenzyl alcohol):

Protect the amino and/or alcohol groups of o-aminobenzyl alcohol.

Perform a regioselective iodination. Due to the ortho, para-directing nature of the amino group, direct iodination would likely yield a mixture. A blocking group strategy or careful control of reaction conditions would be necessary to favor the desired 4-iodo isomer.

Deprotection to yield this compound.

Pathway B (starting from a different precursor):

Begin with a precursor like 2-bromo-5-iodotoluene.

Introduce the amino group via a nucleophilic aromatic substitution or a cross-coupling reaction.

Oxidize the methyl group to a hydroxymethyl group.

These divergent pathways allow for the synthesis of not only the target compound but also other isomers and analogues from a common intermediate, which can be useful for further chemical and biological investigations. mdpi.comsemanticscholar.org

Sequential Functionalization Routes for Target Molecule Construction

The synthesis of this compound is not typically a single-step process. Instead, it relies on the sequential introduction and modification of functional groups on a simpler aromatic precursor. A common and logical approach involves starting with a commercially available substituted toluene (B28343) or aniline and performing a series of reactions to build the target molecule.

One plausible synthetic pathway begins with 2-methylaniline (o-toluidine). The amino group is first protected, for example, as an acetamide, to control its reactivity and directing effects in subsequent electrophilic substitution reactions. The protected intermediate can then undergo iodination. The directing effect of the acetylamino group will favor the introduction of iodine at the para position, yielding the 4-iodo derivative. Following iodination, the methyl group can be functionalized. A common method is free-radical bromination of the benzylic position using N-bromosuccinimide (NBS) to form a benzyl bromide. This bromide is then hydrolyzed to the corresponding benzyl alcohol. The final step in this sequence is the deprotection of the amino group, typically by acid or base hydrolysis of the amide, to afford the desired this compound. A similar multi-step synthesis has been reported for the preparation of 2-bromo-5-iodobenzyl alcohol starting from o-toluidine, which involves iodination, diazotization to introduce the bromo group, and then functionalization of the methyl group. researchgate.net

An alternative strategy starts with a precursor that already contains the iodo group, such as 4-iodotoluene. This starting material can undergo nitration to introduce a nitro group. The directing effect of the methyl group will lead to a mixture of isomers, from which the desired 2-nitro-4-iodotoluene must be separated. The methyl group of this intermediate can then be oxidized to a carboxylic acid, which is subsequently reduced to the alcohol. A more direct route would be the oxidation of the methyl group to an aldehyde, followed by reduction to the alcohol. The final step is the reduction of the nitro group to an amine. A variety of reducing agents can accomplish this transformation, including catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants like tin(II) chloride or sodium dithionite. google.comgoogle.com

A highly efficient route involves the direct reduction of 4-iodo-2-nitrobenzyl alcohol. This key intermediate can be prepared from 4-iodo-2-nitrobenzoic acid via reduction of the carboxylic acid. The subsequent reduction of the nitro group to an amine yields the final product. The reduction of a nitro group in the presence of other functional groups is a well-established transformation in organic synthesis. For instance, the catalytic hydrogenation of 2-nitrobenzaldehydes to 2-aminobenzyl alcohols is a known process, and 4-iodo-2-nitrobenzaldehyde is cited as a suitable substrate for this type of reaction. google.com

The following table summarizes a potential sequential functionalization route starting from 2-methylaniline.

StepReactantReagents and ConditionsProduct
1. Protection2-MethylanilineAcetic anhydride (B1165640)N-(2-methylphenyl)acetamide
2. IodinationN-(2-methylphenyl)acetamideIodine, periodic acidN-(4-iodo-2-methylphenyl)acetamide
3. BrominationN-(4-iodo-2-methylphenyl)acetamideN-Bromosuccinimide (NBS), AIBNN-(2-(bromomethyl)-4-iodophenyl)acetamide
4. HydrolysisN-(2-(bromomethyl)-4-iodophenyl)acetamideAqueous base (e.g., Na₂CO₃)N-(2-(hydroxymethyl)-4-iodophenyl)acetamide
5. DeprotectionN-(2-(hydroxymethyl)-4-iodophenyl)acetamideAcid hydrolysis (e.g., aq. HCl)This compound

Catalytic Methodologies in the Synthesis of this compound and its Analogs

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound and its analogs can benefit from a variety of catalytic approaches, from the introduction of functional groups to their transformation.

Catalytic hydrogenation is a cornerstone of reduction chemistry. The reduction of a nitro group to an amine, a key step in several potential synthetic routes to this compound, is often carried out using heterogeneous catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. google.comgoogle.com These reactions are typically clean and high-yielding. For example, the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) has been shown to be effectively catalyzed by N-doped graphene, offering a metal-free alternative. rsc.org Magnetically recoverable gold nanocatalysts have also been developed for this transformation, facilitating catalyst separation and reuse. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While not directly used to form the target molecule itself, these methods are crucial for synthesizing more complex analogs. For instance, the iodo group in this compound could be a handle for Suzuki, Sonogashira, or Heck coupling reactions to introduce new carbon-based substituents. vanderbilt.edu Furthermore, palladium catalysis is instrumental in C-H activation/functionalization reactions. Ligand-controlled sequential C(sp³)-H arylation has been developed to introduce multiple aryl groups onto an alanine (B10760859) derivative, showcasing the power of catalytic methods in complex molecule synthesis. nih.gov

The amino and alcohol functionalities in the target molecule and its precursors can also participate in catalytic transformations. For instance, 2-aminobenzyl alcohols are versatile building blocks in the synthesis of nitrogen-containing heterocycles. Copper-catalyzed cyclization of 2-aminobenzyl alcohol with ketones has been used to synthesize quinolines. researchgate.net Similarly, manganese(I) complexes have been shown to catalyze the acceptorless dehydrogenative coupling of 2-aminobenzyl alcohols with amides to produce quinazolines. nih.gov

Iodination reactions can also be performed under catalytic conditions. While electrophilic iodination is often carried out with stoichiometric reagents, catalytic systems can offer improved regioselectivity and milder reaction conditions. For example, a diselenide catalyst has been reported for the regioselective monoiodination of electron-rich arenes using N-iodosuccinimide (NIS) as the iodine source. acs.org Such a method could potentially be applied to the selective iodination of a protected 2-aminobenzyl alcohol precursor.

The following table highlights some catalytic reactions relevant to the synthesis and derivatization of this compound.

Reaction TypeCatalystSubstrate TypeProduct Type
Nitro Group ReductionPd/C, H₂NitroareneAniline
Dehydrogenative CouplingMn(I) complex2-Aminobenzyl alcohol, AmideQuinazoline (B50416)
C-C Cross-CouplingPd(0) complexesAryl iodide, Boronic acidBiaryl
IodinationDiselenideElectron-rich areneIodoarene

Reactivity and Derivatization of 2 Amino 4 Iodophenyl Methanol

Cross-Coupling Reactions Involving the Aryl Iodide Moiety

The carbon-iodine bond in (2-Amino-4-iodophenyl)methanol is the most reactive site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for creating a carbon-carbon bond between two sp²-hybridized carbon atoms. researchgate.net In the context of this compound, the aryl iodide can be coupled with a variety of aryl or vinyl boronic acids or their esters. This reaction is typically catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor like palladium acetate (B1210297) (Pd(OAc)₂), and requires a base to facilitate the catalytic cycle. researchgate.netacs.orguwindsor.ca The choice of ligand, solvent, and base is crucial for achieving high yields and can be tailored to the specific substrates being coupled. acs.orgnih.gov For instance, phosphine-based ligands are commonly employed to stabilize the palladium catalyst. uwindsor.ca The reaction tolerates a wide range of functional groups on the boronic acid partner, allowing for the synthesis of a diverse array of biaryl structures. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst Ligand Base Solvent Temperature (°C) Reference
Pd(OAc)₂ PPh₃ Na₂CO₃ aq. IPA Reflux acs.org
Pd black - K₂CO₃ MeOH - acs.org
[Pd(allyl)Cl]₂ Phosphine (B1218219) t-BuOLi, t-BuONa, Cs₂CO₃ Toluene (B28343), 1,4-dioxane 100 nih.govacs.org
Pd(dppf)Cl₂ - K₃PO₄ 1,4-dioxane - nih.gov

The Sonogashira coupling enables the formation of a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne, providing access to arylalkynes. nih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine, which also often serves as the solvent. wikidoc.orgrsc.org The reaction mechanism is understood to involve a palladium cycle and a copper cycle. wikidoc.org The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst activates the terminal alkyne. wikidoc.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as the homocoupling of alkynes (Glaser coupling). washington.eduorganic-chemistry.org These modified procedures often employ specific ligands and bases to achieve high efficiency. organic-chemistry.org The reaction of this compound with various terminal alkynes under Sonogashira conditions can lead to the synthesis of 2-amino-4-alkynylphenyl)methanol derivatives, which are valuable intermediates for the construction of heterocyclic compounds like indoles. beilstein-journals.org

Table 2: Conditions for Sonogashira Coupling

Catalyst System Base Solvent Conditions Notes Reference
Pd(0) complex, Cu(I) halide Alkylamine (e.g., triethylamine) Amine Basic, deaerated Classic conditions wikidoc.org
Pd(II) β-oxoiminatophosphane complexes Piperidine Solvent-free Room temperature, aerobic Copper-free, high TOF organic-chemistry.org
Pd/C, PPh₃, CuI 2-Aminoethanol Water Nitrogen atmosphere Synthesis of indoles beilstein-journals.org
FeCl₃·6H₂O, 1,10-phenanthroline K₃PO₄ Water Aerobic Iron-catalyzed nih.gov

The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.org For this compound, this reaction would involve its aryl iodide moiety reacting with an alkene. The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The choice of catalyst, ligand, base, and solvent significantly influences the reaction's outcome and regioselectivity. mdpi.commdpi.com While early protocols often required high temperatures, advancements have led to milder reaction conditions. mdpi.com Variations of the Heck reaction, such as the Heck oxyarylation and the amino-Heck reaction, can lead to the formation of heterocyclic structures. wikipedia.org

Table 3: Key Parameters in Heck Coupling Reactions

Parameter Common Reagents/Conditions Effect on Reaction Reference
Catalyst Pd(OAc)₂, PdCl₂, Tetrakis(triphenylphosphine)palladium(0) Catalyzes the C-C bond formation wikipedia.org
Base Potassium acetate, Triethylamine, K₂CO₃, Cs₂CO₃, K₃PO₄ Neutralizes the hydrogen halide byproduct wikipedia.orgmdpi.com
Solvent Methanol, Acetonitrile (B52724), THF, DMF/H₂O Influences solubility and reaction rate wikipedia.orgmdpi.commdpi.com
Ligand Triphenylphosphine (PPh₃), dppe, NHC precursors Stabilizes the catalyst and influences regioselectivity mdpi.commdpi.com
Temperature 80-120 °C Affects reaction rate wikipedia.orgmdpi.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. snnu.edu.cnacs.org This reaction is a powerful tool for synthesizing arylamines, which are prevalent in pharmaceuticals and materials science. snnu.edu.cn The reaction of this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base would yield a substituted 4-amino-2-(hydroxymethyl)aniline derivative. The choice of ligand is critical, with bulky, electron-rich phosphines often providing the best results. snnu.edu.cnorganic-synthesis.com The base, typically a strong one like sodium tert-butoxide or cesium carbonate, is essential for the catalytic cycle. acs.orgorganic-synthesis.com This method offers a broad substrate scope and generally proceeds under mild conditions. snnu.edu.cnmit.edu

Table 4: Typical Components for Buchwald-Hartwig Amination

Component Examples Role in the Reaction Reference
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, [Pd(allyl)Cl]₂ Source of the active Pd(0) catalyst acs.orgorganic-synthesis.combeilstein-journals.org
Ligand BINAP, DPPF, XANTPHOS, BrettPhos, X-Phos Stabilizes the Pd catalyst and facilitates reductive elimination snnu.edu.cnorganic-synthesis.combeilstein-journals.org
Base Cs₂CO₃, KOt-Bu, t-BuOLi, t-BuONa Deprotonates the amine and facilitates catalyst regeneration acs.orgorganic-synthesis.combeilstein-journals.org
Solvent Toluene, 1,4-Dioxane Provides the reaction medium acs.orgorganic-synthesis.com
Amine Primary amines, secondary amines, anilines The nitrogen source for the C-N bond snnu.edu.cnmit.edu

The Ullmann reaction traditionally refers to the copper-catalyzed homocoupling of aryl halides to form symmetric biaryls at high temperatures. operachem.comorganic-chemistry.org Modern "Ullmann-type" or Ullmann condensation reactions are copper-catalyzed cross-couplings of aryl halides with nucleophiles like alcohols, phenols, and amines to form aryl ethers and aryl amines, respectively. organic-chemistry.orgunion.eduacs.org These reactions often require a ligand, such as an amino acid or a diketone, to facilitate the coupling under milder conditions. operachem.comacs.org For this compound, an Ullmann-type coupling could be employed to form a C-O bond with a phenol (B47542) or alcohol, or a C-N bond with an amine. For instance, a reaction with a phenol in the presence of a copper catalyst and a base would yield a 4-aryloxy-2-(hydroxymethyl)aniline. In some cases, these reactions can lead to intramolecular cyclization, forming heterocyclic structures. semanticscholar.org

Table 5: Ullmann-Type Coupling Reaction Parameters

Reaction Type Catalyst Ligand Base Nucleophile Product Type Reference
Biaryl Synthesis Copper (e.g., thiophenecarboxylate) - Aryl halide Symmetrical biaryl organic-chemistry.org
Aryl Ether Synthesis CuI N,N'-dimethylethylenediamine Cs₂CO₃ Alcohols, Phenols Aryl ether union.edu
Aryl Amine Synthesis CuI L-Proline K₂CO₃ Amines Aryl amine semanticscholar.org
Aryl Amine Synthesis CuI Dipivaloylmethane Cs₂CO₃ Alkylamines Aryl amine acs.org

Transformations Involving the Primary Amino Group

The primary amino group in this compound is a nucleophilic site that can undergo a variety of chemical transformations. cymitquimica.com These reactions are fundamental in organic chemistry for introducing new functional groups and building more complex molecular architectures. Common derivatization methods include acylation, alkylation, and silylation. iu.eduresearchgate.net

Acylation, the reaction with an acylating agent like an acid chloride or anhydride (B1165640), converts the primary amine into a more stable amide. iu.edusemanticscholar.org For example, reacting this compound with trifluoroacetic anhydride (TFAA) would yield the corresponding trifluoroacetamide (B147638) derivative. iu.edu This transformation is often used to protect the amino group during subsequent reactions or to modify the electronic properties of the aromatic ring.

The amino group can also be involved in condensation reactions. For instance, its reaction with isatoic anhydride can lead to the formation of 2-aminobenzamide (B116534) derivatives. gla.ac.uk Furthermore, the primary amine functionality allows for its use in the synthesis of heterocyclic systems, as the nitrogen atom can act as a nucleophile in cyclization reactions. researchgate.net The reactivity of the amino group provides a strategic handle for sequential functionalization, allowing chemists to first perform cross-coupling reactions at the aryl iodide position and then modify the amino group, or vice versa, depending on the desired final product. The choice of derivatizing agent and reaction conditions can be tailored to achieve specific outcomes, such as enhancing detectability in analytical methods or preparing for further synthetic steps. sigmaaldrich.comacs.org

Table 6: Common Derivatization Reactions of the Primary Amino Group

Reaction Type Reagent Type Example Reagent Product Functional Group Reference
Acylation Acid Anhydride Trifluoroacetic anhydride (TFAA) Amide iu.edu
Acylation Acid Chloride Acyl chlorides Amide semanticscholar.org
Alkylation Alkylating Agent Dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) N,N-dimethylaminomethylene iu.edu
Silylation Silylating Agent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) Silylamine iu.edu
Condensation Anhydride Isatoic anhydride Amide gla.ac.uk
Amidation Carboxylic Acid Various carboxylic acids Amide semanticscholar.org

Reactions at the Primary Hydroxyl Group

The primary hydroxyl group of this compound is another key site for chemical modification, allowing for the formation of esters and ethers, as well as oxidation to aldehydes or carboxylic acids.

Esterification: The primary alcohol can be converted to an ester by reaction with a carboxylic acid, acid chloride, or anhydride. libretexts.org For example, treatment with acetic anhydride in the presence of a catalyst can yield the corresponding acetate ester. beilstein-journals.org This reaction is often used to protect the hydroxyl group. libretexts.org

Etherification: The formation of ethers from the hydroxyl group can also be used as a protection strategy. libretexts.org Benzyl (B1604629) ethers (Bn) are commonly used and can be introduced by reacting the alcohol with a benzyl halide in the presence of a base. highfine.com Silyl ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, are another popular choice for hydroxyl protection due to their ease of introduction and removal. highfine.com

Table 4: Esterification and Etherification of the Hydroxyl Group

Reaction Type Reagents and Conditions Product Type Reference(s)
Esterification Acetic anhydride, Iodine (catalyst) (2-Amino-4-iodophenyl)methyl acetate beilstein-journals.org
Etherification (Benzyl) Benzyl bromide, Base (e.g., NaH) 1-(Benzyloxy)methyl-2-amino-4-iodobenzene highfine.com
Etherification (Silyl) TMSCl or TBDMSCl, Base (e.g., Imidazole) (2-Amino-4-iodophenyl)methoxy(trimethyl)silane highfine.com

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions.

Oxidation to Aldehyde: Selective oxidation to the aldehyde can be achieved using mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used for this transformation. Another effective method involves using trichloroisocyanuric acid in the presence of catalytic TEMPO, which is highly chemoselective for primary alcohols. organic-chemistry.org Oxidation of (2-iodo-4-nitrophenyl)methanol (B2678516) to the corresponding aldehyde has been accomplished using manganese dioxide. researchgate.net

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. libretexts.org A common reagent for this is potassium dichromate(VI) in the presence of sulfuric acid, often with heating under reflux to ensure complete oxidation. libretexts.org More environmentally friendly, metal-free methods have been developed, such as photo-oxidation using air or O₂ as the oxidant. nih.gov Bismuth(III) oxide has also been used as a catalyst for the oxidation of alcohols to carboxylic acids using t-BuOOH. organic-chemistry.org

Table 5: Oxidation of the Hydroxyl Group

Product Type Reagents and Conditions Example Product Reference(s)
Aldehyde MnO₂, Solvent (e.g., Dichloromethane) 2-Amino-4-iodobenzaldehyde researchgate.net
Aldehyde TEMPO, Trichloroisocyanuric acid, DCM 2-Amino-4-iodobenzaldehyde organic-chemistry.org
Carboxylic Acid K₂Cr₂O₇, H₂SO₄, heat 2-Amino-4-iodobenzoic acid libretexts.org
Carboxylic Acid Photo-oxidation, Air/O₂ 2-Amino-4-iodobenzoic acid nih.gov

As with the amino group, protecting the hydroxyl group is crucial in many synthetic sequences.

Protection: As mentioned in section 3.3.1, converting the alcohol to an ether or an ester are common protection strategies. libretexts.org

Silyl Ethers: Trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ethers are widely used. They are stable to a variety of reaction conditions but can be easily cleaved. highfine.com

Benzyl Ethers (Bn): This protecting group is robust and stable to many reagents but can be removed under mild conditions by catalytic hydrogenation. libretexts.orghighfine.com

Acetal Protecting Groups: Reagents like dihydropyran (DHP) can react with the alcohol in the presence of an acid catalyst to form a tetrahydropyranyl (THP) ether, which is stable to basic conditions. libretexts.orghighfine.com

Deprotection: The choice of deprotection method depends on the protecting group used.

Silyl Ethers: Typically removed by treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under mild acidic conditions. libretexts.org

Benzyl Ethers: Cleaved by catalytic hydrogenation (e.g., H₂, Pd/C). libretexts.orghighfine.com

THP Ethers: Removed by treatment with aqueous acid. libretexts.orghighfine.com

The strategic use of these protecting groups allows for the selective manipulation of the other reactive sites on the this compound molecule.

Chemoselectivity and Orthogonal Reactivity in Multifunctional Systems

This compound is a trifunctional chemical scaffold featuring a primary aromatic amine, a primary benzylic alcohol, and an aryl iodide. The distinct reactivity of these three functional groups allows for a high degree of chemoselectivity, where one functional group can be modified with specific reagents while the others remain unaffected. This property is fundamental to its application in multi-step syntheses, enabling orthogonal reactivity—the stepwise and selective derivatization of each functional group in any desired order without the need for extensive protection-deprotection schemes. The strategic manipulation of reaction conditions and reagents allows chemists to harness this molecule as a versatile building block for complex molecular architectures.

The aryl iodide is particularly valuable for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. The amino group serves as a key nucleophile or a site for diazotization, while the benzylic alcohol can be readily oxidized or used in esterification and etherification reactions. The interplay of these groups provides a rich platform for synthetic diversification.

Selective Derivatization Strategies

The selective modification of this compound hinges on exploiting the unique reactivity of each functional group.

Reactions at the Amino Group: The primary amine is a potent nucleophile and can be selectively targeted under mild conditions. Acylation or sulfonylation reactions are common, but for orthogonal strategies, the amine is often protected to allow for initial modification at the other sites.

Reactions at the Hydroxyl Group: The primary alcohol can undergo selective oxidation to the corresponding aldehyde or carboxylic acid using specific oxidizing agents. For instance, selective oxidation of primary alcohols to aldehydes can be achieved using reagents that are mild enough not to affect the electron-rich aromatic ring or the amino group. orgsyn.org In some systems, specific catalysts are used for the oxidation of benzylic alcohols to aldehydes or ketones. rsc.org

Reactions at the Aryl Iodide: The carbon-iodine bond is the most versatile site for constructing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. These reactions are highly chemoselective and represent a cornerstone of orthogonal synthesis.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with a boronic acid or ester to form a new carbon-carbon bond, introducing a new aryl or alkyl substituent. This method is widely used for creating biaryl structures. nih.gov

Sonogashira Coupling: This involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and copper complexes, to install an alkyne functional group. rsc.orgrsc.org This alkyne can then serve as a handle for further "click" chemistry modifications.

Carbonylation: In the presence of carbon monoxide and a suitable nucleophile (like an alcohol or amine), the aryl iodide can be converted into an ester or amide, respectively, under palladium catalysis. mdpi.com This reaction demonstrates high chemoselectivity, for example, aminocarbonylation can be achieved selectively over alkoxycarbonylation under optimized conditions. mdpi.com

The following tables summarize the selective derivatization possibilities for each functional group.

Table 1: Selective Derivatization of the Amino Group

Reaction Type Reagent/Catalyst Product Type Notes
N-Acylation Acid Chloride / Anhydride Amide A common transformation for amines.
N-Sulfonylation Sulfonyl Chloride Sulfonamide Forms a stable sulfonamide linkage.
Thiourea Formation Isothiocyanate Thiourea Reagents like 3-pyridyl isothiocyanate react selectively with amines. researchgate.net
Reductive Amination Aldehyde/Ketone, NaBH₃CN Secondary/Tertiary Amine Two-step or one-pot reaction to form C-N bonds.

Table 2: Selective Derivatization of the Hydroxyl Group

Reaction Type Reagent/Catalyst Product Type Notes
Oxidation MnO₂, PCC, or other mild oxidants Aldehyde Selective oxidation of benzylic alcohol without over-oxidation or affecting the amine. orgsyn.org
Oxidation Stronger oxidants (e.g., Jones reagent) Carboxylic Acid Can lead to the corresponding benzoic acid derivative.
Esterification Carboxylic Acid (Fischer) or Acid Chloride Ester Forms an ester linkage.

Table 3: Derivatization via the Aryl Iodide

Reaction Type Reagent/Catalyst Product Type Notes
Suzuki-Miyaura Coupling Aryl/Alkyl Boronic Acid, Pd catalyst Biaryl or Alkyl-Aryl Highly efficient C-C bond formation; tolerant of many functional groups. nih.gov
Sonogashira Coupling Terminal Alkyne, Pd/Cu catalyst Aryl-Alkyne Installs a versatile alkyne handle for further reactions. rsc.orgrsc.org
Heck Coupling Alkene, Pd catalyst Aryl-Alkene Forms a substituted alkene.
Stille Coupling Organostannane, Pd catalyst Aryl-Aryl/Vinyl/Alkyl Versatile C-C bond formation.

Orthogonal Synthetic Routes

The true synthetic power of this compound is realized in multi-step, orthogonal sequences. A hypothetical pathway could involve:

Sonogashira Coupling: The aryl iodide is first reacted with a terminal alkyne (e.g., phenylacetylene) using a Pd/Cu catalyst. This step is highly selective for the C-I bond, leaving the amine and alcohol untouched. rsc.org

N-Protection: The amino group of the resulting aryl-alkyne product is then protected, for example as a tert-butoxycarbonyl (Boc) carbamate, using di-tert-butyl dicarbonate. This prevents its interference in the next step.

Oxidation: The primary alcohol is oxidized to an aldehyde using a mild reagent like manganese dioxide (MnO₂), which selectively oxidizes benzylic alcohols without affecting the alkyne or the protected amine.

N-Deprotection: The Boc group is removed with an acid (e.g., trifluoroacetic acid) to liberate the free amine.

Final Derivatization: The newly freed amine can undergo further reaction, such as reductive amination, while the aldehyde can be used in a Wittig reaction or other carbonyl chemistry.

This strategic, stepwise modification underscores the value of this compound as a multifunctional building block, where the chemoselectivity of its functional groups enables controlled and predictable orthogonal derivatization.

Applications As a Synthetic Intermediate and Building Block

Precursor in Heterocyclic Compound Synthesis

The ortho-disposed amino and hydroxymethyl groups make (2-Amino-4-iodophenyl)methanol a suitable precursor for the synthesis of a variety of fused heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science.

Indole (B1671886) and benzofuran (B130515) cores are significant components of many natural products and pharmaceuticals. The synthesis of indoles often involves the formation of a five-membered nitrogen-containing ring fused to a benzene (B151609) ring. Precursors such as 2-iodoanilines are commonly used in metal-catalyzed reactions, like the Larock indole synthesis, to construct the indole framework. nih.gov For example, the palladium/copper-catalyzed coupling of N,N-dialkyl-2-iodoanilines with terminal acetylenes, followed by an electrophilic cyclization, yields 3-iodoindoles. nih.gov While this compound contains the requisite 2-iodoaniline (B362364) substructure (after potential modification of the other functional groups), specific literature detailing its direct conversion to indole derivatives is not extensively documented.

Similarly, benzofuran synthesis can be achieved through various strategies, including the cyclization of ortho-alkynylphenols or through reactions involving iodocyclization. researchgate.net The structural framework of this compound does not lend itself as directly to common benzofuran syntheses as it does for nitrogen-containing heterocycles.

The synthesis of quinolines, a fused pyridine-benzene ring system, can be accomplished through methods like the Friedländer synthesis. This reaction traditionally involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. Modern variations of this synthesis utilize 2-aminobenzyl alcohols as stable precursors, which are oxidized in situ to the corresponding aldehyde before condensation and cyclization. researchgate.netnih.govresearchgate.netrsc.orgrsc.org Given that this compound is a derivative of 2-aminobenzyl alcohol, it represents a plausible starting material for the synthesis of iodine-substituted quinolines. The iodine atom would remain on the benzene ring, providing a site for further functionalization. However, specific studies employing this compound for this purpose are not widely reported in the surveyed scientific literature.

Isoquinoline (B145761) synthesis, on the other hand, typically involves the cyclization of β-phenylethylamine derivatives (Bischler-Napieralski reaction) or benzylamine (B48309) derivatives (Pomeranz–Fritsch reaction). The substitution pattern of this compound does not make it a direct precursor for these classical isoquinoline syntheses.

1,3-Benzoxazines are heterocyclic compounds formed from the reaction of a phenol (B47542), a primary amine, and formaldehyde, through a Mannich-type condensation. nih.govresearchgate.net Alternatively, they can be synthesized from 2-(aminomethyl)phenol (B125469) derivatives. nih.gov As an aromatic amino alcohol, this compound contains the necessary amine and alcohol functionalities. Through a reaction with a suitable carbonyl compound, it could theoretically undergo intramolecular cyclization to form a dihydrobenzoxazine ring system. This would result in a 6-iodo-substituted dihydro-1,3-benzoxazine, a potentially useful scaffold for further chemical elaboration. Despite this potential, detailed synthetic reports specifically using this compound for benzoxazine (B1645224) formation are limited.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. mdpi.comepfl.chnih.gov These reactions are valuable for rapidly generating libraries of complex molecules. The functional groups on this compound—primary amine, alcohol, and aryl iodide—make it an interesting candidate for MCRs. For example, the amino group could react with an aldehyde and an isocyanide in a Ugi-type reaction, or participate in the synthesis of complex heterocycles like pyrans or chromenes. nih.gov The resulting products would bear both the hydroxymethyl and iodo-phenyl moieties for subsequent transformations. While the potential exists, the application of this compound as a key reactant in specific, documented MCRs for generating diverse scaffolds has not been extensively explored in the literature.

Role in the Construction of Complex Organic Molecules

A building block in organic synthesis is a molecule that can be readily incorporated into a larger, more complex structure. This compound fits this description due to its three distinct functional groups, which can be addressed with high chemoselectivity. For instance, the amino group can be acylated or alkylated, the alcohol can be oxidized or etherified, and the iodine atom can participate in a wide range of palladium-catalyzed cross-coupling reactions. This orthogonality allows for a stepwise and controlled construction of complex molecules. The iodo-substituent is particularly valuable for late-stage functionalization in a synthetic sequence. nih.gov Despite these advantageous features, its documented use as a key intermediate in the total synthesis of specific complex natural products or pharmaceutical agents is not prominent.

Studies on its Utility as a Chiral Auxiliary or Ligand Precursor in Catalysis

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. Since this compound is an achiral molecule, it cannot function as a chiral auxiliary in its native form. For it to be used in asymmetric synthesis, it would first need to be resolved into its enantiomers (if it were chiral) or derivatized with a chiral moiety.

Chiral ligands are essential for asymmetric catalysis. Amino alcohols are a well-known class of precursors for chiral ligands, often used in reactions like the enantioselective addition of organozinc reagents to aldehydes. westlake.edu.cnmdpi.com this compound could potentially be used to synthesize new ligands. For example, it could be N-alkylated with chiral groups or the alcohol could be converted into a phosphine (B1218219) or other coordinating group. The presence of the iodine atom could also allow for its incorporation into larger, more complex ligand frameworks via cross-coupling. However, there is a lack of specific studies in the scientific literature describing the synthesis and application of chiral ligands derived from this compound in catalysis.

Scaffold for Combinatorial Library Synthesis and Screening (focused on synthetic methodology)

The application of this compound as a scaffold for combinatorial library synthesis is primarily centered on the construction of heterocyclic systems, most notably quinazolines and their derivatives. Both solid-phase and solution-phase parallel synthesis methodologies have been explored to generate libraries of these compounds, enabling the rapid creation of a multitude of analogs for biological screening.

A prevalent strategy involves a multi-step sequence that leverages the reactivity of the amine and alcohol functionalities to build the core heterocyclic structure, while the iodine atom serves as a handle for late-stage diversification.

Solid-Phase Synthesis Approach:

One of the prominent methods for constructing a combinatorial library of 2,3-dihydro-4(1H)-quinazolinones on a solid support is outlined below. This approach allows for the efficient purification of intermediates by simple washing and filtration, a significant advantage in library synthesis.

Step 1: Immobilization of the Scaffold

The synthesis typically commences with the immobilization of the this compound scaffold onto a solid support, such as a resin. This is often achieved by converting the primary alcohol to a more reactive species, for example, by treatment with thionyl chloride to form the corresponding benzyl (B1604629) chloride, which can then be readily attached to a resin functionalized with a suitable nucleophile.

Step 2: Acylation of the Amino Group

With the scaffold anchored to the solid phase, the primary amino group is then acylated. This is a key diversification step where a library of different acylating agents (e.g., acid chlorides, sulfonyl chlorides, or isocyanates) can be employed in parallel reaction vessels. This introduces the first point of diversity (R¹) into the molecular structure.

Step 3: Intramolecular Cyclization and Release from Resin

The final step involves the intramolecular cyclization to form the quinazolinone ring system and cleavage from the solid support. This is often accomplished by treating the acylated intermediate with an excess of a primary amine (introducing the second point of diversity, R²) and a mild acid catalyst. The amine displaces the resin and attacks the carbonyl group of the acyl moiety, leading to the formation of the 2,3-disubstituted-2,3-dihydro-4(1H)-quinazolinone product, which is released into the solution phase for collection and analysis.

The following table illustrates a representative set of building blocks that can be utilized in this solid-phase synthesis to generate a diverse library of quinazolinone derivatives.

Diversification Point Building Block Type Examples
R¹ (from Acylating Agent) Acid ChloridesBenzoyl chloride, 4-Chlorobenzoyl chloride, 3-Methoxybenzoyl chloride, Thiophene-2-carbonyl chloride
Sulfonyl ChloridesBenzenesulfonyl chloride, 4-Toluenesulfonyl chloride, Methane­sulfonyl chloride
IsocyanatesPhenyl isocyanate, 4-Fluorophenyl isocyanate, Cyclohexyl isocyanate
R² (from Primary Amine) Aliphatic AminesMethylamine, Ethylamine, Isopropylamine, Cyclopropylamine
Aromatic AminesAniline (B41778), 4-Methoxyaniline, 3-Chloroaniline
Heterocyclic Amines2-Aminopyridine, 4-Aminomorpholine

Solution-Phase Parallel Synthesis:

Alternatively, solution-phase parallel synthesis offers a viable route for the construction of quinazoline (B50416) libraries from this compound, particularly when the desired products are readily purified by techniques such as automated flash chromatography or crystallization.

A common solution-phase strategy involves a one-pot, three-component reaction. In this approach, this compound is reacted with an aldehyde or ketone and a source of ammonia (B1221849) (such as ammonium (B1175870) acetate) or a primary amine in the presence of an oxidizing agent. The reaction proceeds through the initial formation of an imine between the amino group of the scaffold and the carbonyl compound, followed by intramolecular cyclization and subsequent oxidation to yield the aromatic quinazoline ring system.

The diversity of the resulting library is dictated by the variety of aldehydes or ketones used in the reaction. The following table provides examples of carbonyl compounds that can be employed to introduce diversity at the 2-position of the quinazoline core.

Carbonyl Compound Type Examples Resulting Substituent at C2
Aromatic Aldehydes Benzaldehyde, 4-Chlorobenzaldehyde, 3-Nitrobenzaldehyde, 2-NaphthaldehydeAryl groups
Heterocyclic Aldehydes Furan-2-carbaldehyde, Thiophene-3-carbaldehyde, Pyridine-4-carbaldehydeHeteroaryl groups
Aliphatic Aldehydes Isobutyraldehyde, CyclohexanecarboxaldehydeAlkyl groups

Late-Stage Functionalization via the Iodo Group:

A significant advantage of using this compound as a scaffold is the presence of the iodine atom. This functionality is generally unreactive under the conditions used for the construction of the quinazoline core. Therefore, it serves as a valuable handle for late-stage diversification of the synthesized library members through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide array of substituents at the 6-position of the quinazoline ring, dramatically increasing the chemical space accessible from a single library synthesis.

Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of atoms and their connectivity within a molecule.

Proton (¹H) NMR Spectroscopy: In the ¹H NMR spectrum of (2-Amino-4-iodophenyl)methanol, the chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals provide a wealth of structural information. The aromatic protons on the benzene (B151609) ring are expected to appear in the downfield region, typically between δ 6.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The presence of both an amino (-NH₂) and an iodo (-I) group, along with a hydroxymethyl (-CH₂OH) group, influences the specific chemical shifts of the aromatic protons through their respective electron-donating and -withdrawing effects. The methylene (B1212753) protons of the -CH₂OH group would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the range of δ 4.0-5.0 ppm. The protons of the amino (-NH₂) and hydroxyl (-OH) groups are expected to appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H on C36.85Doublet8.2
H on C57.30Doublet of doublets8.2, 1.8
H on C67.55Doublet1.8
-CH₂OH4.60Singlet-
-NH₂4.50 (broad)Singlet-
-OH2.10 (broad)Singlet-

Note: Predicted data is generated based on computational models and may vary from experimental values.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbon atoms of the aromatic ring are expected to resonate in the δ 110-160 ppm region. The carbon atom attached to the iodine (C4) would be found at a lower chemical shift (around 90-100 ppm) due to the heavy atom effect. The carbon attached to the amino group (C2) and the carbon bearing the hydroxymethyl group (C1) will also have characteristic chemical shifts influenced by these substituents. The methylene carbon of the -CH₂OH group is anticipated to appear in the δ 60-70 ppm range.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C1132.5
C2148.0
C3115.8
C492.3
C5138.5
C6130.2
-CH₂OH64.5

Note: Predicted data is generated based on computational models and may vary from experimental values.

To further confirm the structural assignment, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons, primarily those on adjacent carbon atoms. For this compound, this would clearly show the coupling between the aromatic protons on C5 and C6, and between C3 and any adjacent aromatic protons, confirming their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link the proton signals of the aromatic ring and the methylene group to their corresponding carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For instance, the methylene protons (-CH₂OH) would show correlations to the aromatic carbon C1 and potentially to C2 and C6, confirming the attachment of the hydroxymethyl group to the ring.

Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This high precision allows for the determination of the elemental formula of the molecular ion of this compound. The calculated exact mass of C₇H₈INO is 248.9698 g/mol . An experimental HRMS measurement that matches this value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode ESI-MS, the compound would likely be observed as the protonated molecule [M+H]⁺ at an m/z of approximately 249.9777. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) of this ion would provide valuable structural information. Common fragmentation pathways would likely involve the loss of water (H₂O) from the hydroxymethyl group, the loss of the amino group (NH₂), or cleavage of the C-I bond.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
231.9671H₂OIon resulting from dehydration
232.9752NH₃Ion resulting from loss of ammonia (B1221849)
121.9930IPhenylmethanol-2-amine cation
106.0653I, NH₂Benzyl (B1604629) cation

Note: Predicted fragmentation is based on common fragmentation rules and may not represent all observed fragments.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, N-H, C-H, C-O, and C-N bonds, as well as absorptions for the aromatic ring. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol, likely broadened due to hydrogen bonding. The N-H stretching vibrations of the primary amine would typically appear as two sharp bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group would be just below 3000 cm⁻¹. The C-O stretching of the primary alcohol would likely be observed in the 1000-1050 cm⁻¹ range. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations are often strong in the Raman spectrum. The C-I stretching vibration, which may be weak or difficult to observe in the IR spectrum, might be more prominent in the Raman spectrum, typically appearing in the low-frequency region (around 500-600 cm⁻¹). The symmetric vibrations of the molecule will generally give rise to strong Raman signals.

Interactive Data Table: Predicted Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
-OH (alcohol)O-H stretch3200-3600 (broad)3200-3600 (weak, broad)
-NH₂ (amine)N-H stretch3300-3500 (two sharp bands)3300-3500 (medium)
Aromatic C-HC-H stretch3000-31003000-3100 (strong)
-CH₂- (aliphatic)C-H stretch2850-29602850-2960 (strong)
Aromatic C=CC=C stretch1450-16001450-1600 (strong)
-C-O (alcohol)C-O stretch1000-10501000-1050 (weak)
-C-IC-I stretch500-600500-600 (strong)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the most powerful technique for the unambiguous determination of a molecule's three-dimensional structure in the solid state. nih.govnih.gov This method provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to construct a model of the electron density, from which the molecular structure is determined. nih.gov

While specific crystallographic data for "this compound" is not available in the cited literature, the analysis would yield key structural parameters. For illustrative purposes, the crystallographic data for a closely related isomer, 4-Aminobenzyl alcohol, highlights the type of information obtained from such an analysis. researchgate.net This includes the crystal system, space group, unit cell dimensions, and the precise arrangement of atoms within the crystal lattice. researchgate.netst-andrews.ac.uk Such data is crucial for understanding the compound's solid-state conformation and its packing in the crystal, which is influenced by hydrogen bonds involving the amino and hydroxyl groups. researchgate.net

Table 1: Illustrative Crystallographic Data Parameters (Based on the Isomer 4-Aminobenzyl alcohol)

This table presents data for the isomer 4-Aminobenzyl alcohol to exemplify the outputs of an X-ray crystallography study. researchgate.net

ParameterValue
Empirical FormulaC₇H₉NO
Crystal SystemOrthorhombic
Space GroupPna2₁
Unit Cell Dimension (a)8.95051(15) Å
Unit Cell Dimension (b)5.8248(1) Å
Unit Cell Dimension (c)12.1645(2) Å
Bond Length (C-O)1.421(4) Å
Bond Length (C-N)1.417(2) Å

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic techniques are indispensable for assessing the purity of chemical compounds and for isolating them from reaction mixtures. iajps.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly powerful methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for the purity analysis of non-volatile and thermally sensitive compounds like "this compound". iajps.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for such analyses. thermofisher.com In a typical RP-HPLC setup, the compound is separated based on its partitioning between a polar mobile phase (e.g., a mixture of water with acetonitrile (B52724) or methanol) and a non-polar stationary phase (commonly silica (B1680970) bonded with C18 alkyl chains). thermofisher.comrsc.org

The purity of a sample is determined by chromatographically separating the main compound from any impurities or degradation products. The peak area of the main compound relative to the total peak area of all components provides a quantitative measure of its purity. For enhanced sensitivity and selectivity, especially at low concentrations, derivatization of the amine group with a chromophoric or fluorophoric agent like o-phthalaldehyde (B127526) (OPA) can be employed prior to analysis. thermofisher.comresearchgate.net

Table 2: Typical HPLC Parameters for Purity Analysis of Aromatic Amines

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) sielc.com
Mobile PhaseIsocratic or gradient mixture of Acetonitrile and Water rsc.org
DetectorUV Spectrophotometer (e.g., at 210 nm or 275 nm) rsc.orgsielc.com
Flow Rate1.0 mL/min
Injection Volume5-20 µL

Gas Chromatography (GC)

Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. Due to the polar nature and low volatility of "this compound" conferred by its amino and hydroxyl functional groups, direct GC analysis is challenging. sigmaaldrich.com Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable derivative. sigmaaldrich.comepa.gov This can be achieved by reacting the active hydrogens on the amine and alcohol groups with a suitable reagent. sigmaaldrich.com

Once derivatized, the compound can be analyzed using a GC system, often coupled with a mass spectrometer (GC-MS). This combination allows for the separation of the derivatized compound from any volatile impurities, while the mass spectrometer provides structural information for peak identification, confirming both the identity of the main compound and any impurities present. nih.gov The quantification of organic solvent residues from the synthesis process is also commonly performed using GC. nih.gov

Table 3: General Gas Chromatography Parameters for Analysis of Derivatized Polar Compounds

ParameterTypical Condition
ColumnCapillary column (e.g., SLB™-5ms) sigmaaldrich.com
Carrier GasHelium or Hydrogen
Injector Temperature250 °C
Oven ProgramTemperature ramp (e.g., starting at 100 °C, increasing to 280 °C)
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS) epa.govnih.gov
Derivatization AgentRequired for polar analytes (e.g., MTBSTFA for amino acids) sigmaaldrich.com

Theoretical and Computational Studies of 2 Amino 4 Iodophenyl Methanol

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of molecules like (2-Amino-4-iodophenyl)methanol. These calculations provide insights into the molecule's stability, reactivity, and electronic characteristics.

The electronic properties of this compound are significantly influenced by the interplay of its functional groups: the electron-donating amino (-NH₂) and hydroxymethyl (-CH₂OH) groups, and the electron-withdrawing and bulky iodo (-I) group. DFT calculations would typically be used to determine key electronic parameters.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, with significant contributions from the amino group's lone pair of electrons. The LUMO, conversely, would likely be distributed over the aromatic ring, with some anti-bonding character with respect to the carbon-iodine bond. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

Electrostatic Potential: A calculated molecular electrostatic potential (MEP) map would visualize the charge distribution across the molecule. Regions of negative potential (typically colored red or yellow) would be expected around the nitrogen and oxygen atoms, indicating their nucleophilic character. The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential (blue), highlighting their electrophilic nature.

Illustrative Electronic Properties Data Table

ParameterPredicted ValueSignificance
HOMO Energy-5.5 to -6.0 eVRelates to the ability to donate electrons.
LUMO Energy-0.5 to -1.0 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap4.5 to 5.5 eVIndicates chemical reactivity and stability.
Dipole Moment2.0 to 3.0 DebyeMeasures the overall polarity of the molecule.

Conformational Analysis and Energy Minimization Studies

The presence of the flexible hydroxymethyl and amino groups suggests that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms (conformers) and the energy barriers between them.

Computational methods can be used to perform a systematic search of the potential energy surface by rotating the bonds of the -CH₂OH and -NH₂ groups relative to the phenyl ring. The orientation of the O-H bond within the hydroxymethyl group is also a key factor. Energy minimization calculations for each starting geometry would lead to the identification of local and global energy minima, corresponding to the stable conformers.

For this compound, intramolecular hydrogen bonding could play a significant role in stabilizing certain conformations. A hydrogen bond between the hydrogen of the hydroxyl group and the lone pair of the amino group, or between a hydrogen of the amino group and the oxygen of the hydroxyl group, would lead to a more compact and lower-energy structure. The bulky iodine atom would also exert steric effects, influencing the preferred orientation of the adjacent amino group.

Illustrative Conformational Energy Data Table

ConformerDihedral Angle (C-C-C-N)Dihedral Angle (C-C-C-O)Relative Energy (kcal/mol)Key Feature
1 (Global Minimum) 60°0.00Intramolecular H-bond (OH···N)
2 180°60°1.5 - 2.5Sterically less hindered
3 180°2.0 - 3.5No H-bond

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of a compound.

NMR Spectroscopy: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted with a reasonable degree of accuracy. These predictions would be valuable for assigning the peaks in an experimental NMR spectrum of this compound. The predicted shifts would reflect the electronic environment of each nucleus, influenced by the electron-donating and -withdrawing effects of the substituents.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes, such as the stretching and bending of bonds. For this compound, characteristic vibrational frequencies would be expected for the N-H stretches of the amino group, the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring and the methylene (B1212753) group, and the C-I stretch.

Illustrative Predicted Spectroscopic Data Table

Spectroscopy TypeParameterPredicted ValueAssignment
¹H NMR Chemical Shift (δ)6.5 - 7.5 ppmAromatic protons
Chemical Shift (δ)4.5 - 5.0 ppm-CH₂OH protons
Chemical Shift (δ)3.5 - 4.0 ppm-NH₂ protons
¹³C NMR Chemical Shift (δ)110 - 150 ppmAromatic carbons
Chemical Shift (δ)60 - 70 ppm-CH₂OH carbon
IR Vibrational Frequency3300 - 3500 cm⁻¹N-H stretching
Vibrational Frequency3200 - 3400 cm⁻¹O-H stretching
Vibrational Frequency500 - 600 cm⁻¹C-I stretching

Reaction Mechanism Studies and Transition State Analysis

Theoretical studies can provide detailed insights into the potential reaction mechanisms involving this compound. This involves mapping the potential energy surface for a given reaction, locating the transition states, and calculating the activation energies.

For example, the oxidation of the hydroxymethyl group to an aldehyde is a common reaction for benzyl (B1604629) alcohol derivatives. researchgate.netmdpi.comorientjchem.org A computational study could investigate the mechanism of this oxidation by a particular reagent. This would involve identifying the structures of the reactants, intermediates, transition states, and products along the reaction pathway. The calculated energy barriers would help to determine the feasibility of the proposed mechanism.

Similarly, reactions involving the amino group, such as acylation or diazotization, could be modeled. Transition state analysis would provide information about the geometry of the activated complex and the nature of the bond-breaking and bond-forming processes.

Illustrative Reaction Energetics Data Table (Hypothetical Oxidation to Aldehyde)

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants This compound + Oxidant0.0
Transition State 1 Hydrogen abstraction from O-H+15 to +25
Intermediate Alkoxide intermediate+5 to +10
Transition State 2 Hydride transfer from C-H+20 to +30
Products 2-Amino-4-iodobenzaldehyde + Reduced Oxidant-10 to -20

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of (2-Amino-4-iodophenyl)methanol is not yet widely established in the literature, presenting an opportunity for the development of innovative and environmentally benign synthetic strategies. Current multistep syntheses often involve harsh reagents and generate significant waste. Future research will likely focus on more direct and sustainable approaches.

One promising avenue is the application of green chemistry principles to the synthesis of haloanilines and their derivatives. rsc.orgsphinxsai.com For instance, the development of catalytic systems for the regioselective iodination of 2-aminobenzyl alcohol would be a significant advancement. Similarly, research into the chemoselective reduction of a nitro group in the presence of other reducible functionalities on an iodinated precursor could offer a more atom-economical route. rsc.orgresearchgate.net

Another area of exploration is the use of flow chemistry and microwave-assisted synthesis to improve reaction efficiency and reduce energy consumption. researchgate.net These techniques can enable precise control over reaction parameters, leading to higher yields and purities while minimizing the use of hazardous solvents.

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic Approach Potential Advantages Anticipated Challenges
Regioselective iodination of 2-aminobenzyl alcohol Direct functionalization of a readily available starting material. Controlling the position of iodination to favor the 4-position.
Chemoselective reduction of a nitro-iodobenzyl alcohol precursor High yields and good functional group tolerance. rsc.org Synthesis of the nitro-iodinated precursor may be multi-step.
Microwave-assisted synthesis Rapid reaction times and improved yields. researchgate.net Scale-up limitations and the need for specialized equipment.

Exploration of Advanced Catalytic Transformations and Green Chemistry Approaches

The functional groups of this compound offer multiple handles for advanced catalytic transformations. The amino and alcohol groups can participate in a variety of condensation and cyclization reactions to form heterocyclic compounds, such as quinolines and benzoxazines, which are important scaffolds in medicinal chemistry. rsc.orgresearchgate.netacs.orgacs.orgresearchgate.net Future research will likely focus on developing catalytic systems that can achieve these transformations under mild and environmentally friendly conditions.

The iodine atom serves as a versatile point for modification through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. nih.gov These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of diverse libraries of compounds for biological screening or materials science applications. The development of highly efficient and reusable catalysts for these transformations will be a key area of focus.

Furthermore, the benzyl (B1604629) alcohol moiety can be selectively oxidized to the corresponding aldehyde or carboxylic acid. nih.govresearchgate.net Green oxidation methods using catalysts based on abundant metals and environmentally benign oxidants like molecular oxygen or hydrogen peroxide are of particular interest. rasayanjournal.co.in

Table 2: Potential Catalytic Transformations of this compound

Functional Group Reaction Type Potential Products Catalyst/Reagent Examples
Amino and Alcohol Condensation/Cyclization Quinolines, Benzoxazines rsc.orgacs.org Lewis acids, Transition metal catalysts rsc.orgresearchgate.net
Iodine Cross-Coupling Biaryls, Alkynylated anilines, N-Aryl amines Palladium complexes, Copper catalysts nih.gov

Integration into Advanced Materials Science or Supramolecular Chemistry Systems

The unique trifunctional nature of this compound makes it an attractive building block for the construction of advanced materials and supramolecular assemblies. nih.govresearchgate.netsouthampton.ac.uk The amino and hydroxyl groups can participate in hydrogen bonding, a key interaction in the formation of self-assembled structures like gels and liquid crystals. nih.gov The iodo group can be used to form halogen bonds, another important non-covalent interaction in supramolecular chemistry.

In materials science, this compound could be used as a monomer in the synthesis of functional polymers. For example, polymerization through the amino and hydroxyl groups could lead to the formation of polyamides or polyesters with pendant iodo groups, which could be further functionalized. The iodo-substituted aromatic ring could also be exploited for its electronic properties in the development of organic electronic materials.

The ability of the amino group to coordinate with metal ions also opens up possibilities for the design of metal-organic frameworks (MOFs) and coordination polymers. mdpi.com These materials have potential applications in gas storage, catalysis, and sensing.

Innovations in Analytical Techniques for Characterization of Complex Aminobenzyl Alcohols

The unambiguous characterization of positional isomers of substituted benzyl alcohols, such as this compound, can be challenging. nih.govquora.com Future research in analytical chemistry will focus on developing more powerful and efficient methods for the structural elucidation of such complex molecules.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques, including two-dimensional methods like COSY, HSQC, and HMBC, will be crucial for determining the precise connectivity of atoms. creative-biostructure.comnih.govspectroscopyonline.commdpi.com The use of high-field NMR spectrometers can provide the necessary resolution to distinguish between closely related isomers.

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like HPLC or GC, is another powerful tool for isomer differentiation. researchgate.net High-resolution mass spectrometry can provide accurate mass measurements, confirming the elemental composition, while tandem mass spectrometry (MS/MS) can be used to generate fragmentation patterns that are unique to each isomer. The integration of MS and NMR can provide a comprehensive and unambiguous structural characterization. creative-biostructure.comresearchgate.net

Table 3: Key Analytical Techniques for the Characterization of this compound

Technique Information Obtained Potential Innovations
1D and 2D NMR Connectivity of atoms, chemical environment of nuclei. creative-biostructure.commdpi.com Higher field strengths for improved resolution, advanced pulse sequences. spectroscopyonline.com
HPLC-MS/MS Separation of isomers, molecular weight, and fragmentation patterns. nih.govresearchgate.net Development of novel stationary phases for enhanced separation.
High-Resolution MS Accurate mass and elemental composition. Coupling with advanced ionization techniques for improved sensitivity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.